

Application Notes and Protocols for Clinical Trial Design: Bradanicline in Chronic Cough

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for Bradanicline, a selective $\alpha 7$ nicotinic acetylcholine receptor (nAChR) agonist, in the treatment of chronic cough. The following sections detail the scientific rationale, preclinical data, and a hypothetical Phase 2 clinical trial protocol, including methodologies for key experiments and data presentation. Although the actual Phase 2 trial for Bradanicline did not demonstrate efficacy, this document serves as a valuable resource for designing future trials in this therapeutic area.

Scientific Rationale

Chronic cough is a prevalent and debilitating condition with significant unmet medical needs. **Bradanicline**, as a selective $\alpha 7$ nAChR agonist, was investigated for its potential antitussive effects. The proposed mechanism of action centers on the modulation of neuronal signaling in the cough reflex pathway. Activation of $\alpha 7$ nAChRs in the central nervous system is thought to enhance the activity of inhibitory GABAergic interneurons in the brainstem, thereby suppressing the cough reflex.[1]

Signaling Pathway of Bradanicline in Cough Suppression

The binding of **Bradanicline** to the α 7 nicotinic acetylcholine receptor is hypothesized to initiate a signaling cascade that ultimately leads to the suppression of the cough reflex. This is thought



to occur through the potentiation of inhibitory neurotransmission in the brainstem.



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Bradanicline's proposed mechanism of action in cough suppression.

Preclinical Evidence

The investigation of **Bradanicline** for chronic cough was supported by preclinical studies in animal models. These studies demonstrated the potential of α 7 nAChR agonists to reduce cough frequency.

Summary of Preclinical Data in Guinea Pig Model

Preclinical evaluation of **Bradanicline** (formerly ATA-101) in a guinea pig model of induced cough provided the foundational evidence for its clinical development. The study showed a dose-dependent reduction in cough frequency, supporting the hypothesis that α 7 nAChR activation has an antitussive effect.[2]

Compound	Dose	Tussive Agent	Route of Administration	% Cough Inhibition (approx.)
Bradanicline (ATA-101)	Low	Citric Acid	Oral	Not Specified
Bradanicline (ATA-101)	High	Citric Acid	Oral	Dose-related suppression

Clinical Trial Protocol: Phase 2 Study (Based on NCT03622216)

This section outlines a detailed protocol for a Phase 2 clinical trial investigating the efficacy and safety of **Bradanicline** in adults with refractory chronic cough. This protocol is based on the



design of the NCT03622216 study.

Study Design

A randomized, double-blind, placebo-controlled, crossover, dose-escalation study.[1][3]

Patient Population

Adults aged 18-80 years with a diagnosis of refractory chronic cough for at least one year.

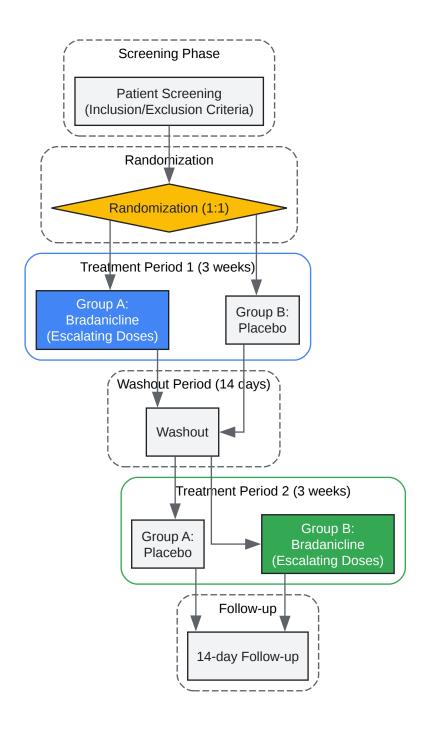
Key Inclusion and Exclusion Criteria

Inclusion Criteria	Exclusion Criteria
Diagnosis of refractory chronic cough or unexplained cough for at least one year.[3]	Current smoker or has given up smoking within the past 12 months.
Chest radiograph or CT scan within the last year showing no abnormality contributing to the cough.	Current use of an ACE-inhibitor or requirement for one during the study.
Able to provide written informed consent.	Respiratory tract infection within 4 weeks of baseline.
Women of child-bearing potential must use two forms of acceptable birth control.	History of cystic fibrosis or malignancy within the last 5 years.
Male subjects and their partners of child-bearing potential must use two methods of acceptable birth control.	Active hepatitis or HIV infection.
Positive test for any drug of abuse.	

Experimental Workflow

The study would follow a crossover design with two treatment periods separated by a washout period.





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Clinical trial workflow for the **Bradanicline** study.

Dosing Regimen

Patients would receive daily escalating doses of **Bradanicline** or a matching placebo for three weeks. The specific dose escalation schedule would need to be defined based on Phase 1 safety and tolerability data.



Efficacy and Safety Assessments

Primary Endpoint:

• Change from baseline in 24-hour cough frequency, objectively measured using a validated cough monitoring system (e.g., VitaloJAK).

Secondary Endpoints:

- Patient-reported outcomes (PROs) to assess cough severity and quality of life. Commonly used instruments include:
 - Leicester Cough Questionnaire (LCQ)
 - Visual Analogue Scale (VAS) for cough severity
- Safety and tolerability assessed through adverse event monitoring, physical examinations, vital signs, and clinical laboratory tests.

Protocol for Objective Cough Frequency Monitoring (VitaloJAK System)

The VitaloJAK system is a validated, ambulatory device for objective cough monitoring.

Materials:

- VitaloJAK recording device
- Microphone and chest sensor
- Adhesive patches
- Data card
- Pouch for the device

Procedure:



- Patient Preparation: Ensure the patient's chest area is clean, dry, and free from excessive hair.
- Sensor Placement: Attach a new chest sensor to the patient's chest as per the manufacturer's instructions. A new air microphone should also be used for each recording.
- · Device Setup:
 - Insert a new battery pack for each 24-hour recording.
 - Insert the data card into the device.
 - Connect the microphone and chest sensor cable to the device.
 - Power on the device and ensure the date and time are correct.
- Recording Initiation: Start the 24-hour recording period. The patient should be instructed to continue their normal daily activities.
- Device Wearing: The device can be worn in the supplied pouch. For overnight recording, the
 device can be placed on a bedside table.
- Recording Completion: After 24 hours, the device will automatically stop recording.
- Data Retrieval: Power down the device, disconnect the sensors, and remove the data card.
- Data Analysis: The audio files are uploaded to a central server where they are processed using a validated algorithm to identify and count coughs. The analysis is typically performed by trained technicians.

Data Presentation

All quantitative data from the clinical trial should be summarized in a clear and concise format to facilitate interpretation and comparison between treatment groups.

Table 1: Baseline Demographics and Clinical Characteristics



Characteristic	Bradanicline (N=)	Placebo (N=)	Total (N=)
Age (years), mean (SD)			
Sex, n (%)			
Male			
Female	_		
Duration of Cough (years), mean (SD)	_		
Baseline 24-hour Cough Frequency, mean (SD)	_		
Baseline LCQ Score, mean (SD)	_		
Baseline VAS Score (mm), mean (SD)	_		

Table 2: Efficacy Outcomes



Outcome	Bradanicline	Placebo	Difference (95% CI)	p-value
Primary Endpoint	_			
Change from Baseline in 24- hour Cough Frequency, mean (SD)				
Secondary Endpoints	-			
Change from Baseline in LCQ Total Score, mean (SD)				
Change from Baseline in VAS Score (mm), mean (SD)	-			

Table 3: Summary of Adverse Events

Adverse Event	Bradanicline (N=) n (%)	Placebo (N=) n (%)
Any Adverse Event		
Nausea	_	
Dizziness	_	
Headache	_	
Somnolence	_	
List other common AEs	_	

Conclusion



While the Phase 2 clinical trial of **Bradanicline** for chronic cough did not meet its primary endpoint, the design and methodologies employed provide a valuable framework for future research in this area. The detailed protocol outlined in these application notes, including the use of objective cough monitoring and validated patient-reported outcomes, represents a robust approach to evaluating novel antitussive therapies. Future studies may explore alternative dosing regimens, different patient populations, or combination therapies to unlock the potential of targeting the $\alpha 7$ nicotinic acetylcholine receptor for the treatment of chronic cough.

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